molecular formula C7H10N2O B568030 (1-Cyclopropyl-1H-imidazol-5-yl)methanol CAS No. 1227465-54-4

(1-Cyclopropyl-1H-imidazol-5-yl)methanol

Cat. No. B568030
M. Wt: 138.17
InChI Key: ACXJTLNSCOMIMP-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is a solid substance . The compound is part of a class of organic compounds known as imidazoles, which are heterocycles that contain three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, has been a topic of recent research . Various methodologies have been developed, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropyl-1H-imidazol-5-yl)methanol” includes a cyclopropyl group attached to an imidazole ring, with a methanol group also attached to the imidazole ring . The molecular weight of the compound is 138.17.


Physical And Chemical Properties Analysis

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a solid substance . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 138.17.

Scientific Research Applications

Synthesis and Ligand Applications

One of the primary applications of imidazole derivatives, akin to "(1-Cyclopropyl-1H-imidazol-5-yl)methanol," is in the synthesis of biomimetic chelating ligands. For example, Ryan B. Gaynor et al. (2023) prepared a related imidazole derivative through a multi-step process, highlighting its potential use as a precursor for biomimetic chelating ligands. This suggests that compounds like "(1-Cyclopropyl-1H-imidazol-5-yl)methanol" could serve a similar role in the synthesis of complex molecules for various applications, including catalysis and material science (Gaynor, McIntyre, & Creutz, 2023).

Drug Development and COX-2 Inhibition

Imidazole derivatives are also significant in medicinal chemistry, particularly in the development of selective COX-2 inhibitors, as explored by S. Tabatabai et al. (2012). Their research involved the design and synthesis of a benzyl-imidazole derivative as a selective COX-2 inhibitor, based on docking studies. This underscores the therapeutic potential of imidazole derivatives in creating safer, more effective pharmaceuticals, specifically in reducing the gastrointestinal adverse effects associated with traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).

Anticorrosion Applications

Another fascinating application area is in the field of corrosion inhibition. A study by S. Costa et al. (2021) investigated the use of imidazole-based molecules for the corrosion inhibition of carbon steel in an acidic medium. The research demonstrated the effectiveness of imidazole derivatives in significantly improving the corrosion resistance of metals, highlighting the utility of such compounds in industrial applications where material durability is critical (Costa et al., 2021).

Safety And Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract if ingested, and respiratory tract irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

Imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, are of strategic importance due to the wide range of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is both highly topical and necessary .

properties

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJTLNSCOMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-1H-imidazol-5-yl)methanol

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